molecular formula C14H18FNO4S B2720684 Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate CAS No. 349624-53-9

Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2720684
CAS No.: 349624-53-9
M. Wt: 315.36
InChI Key: OZNYZEPQKNMTAE-UHFFFAOYSA-N
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Description

Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C14H18FNO4S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl propiolate, followed by the addition of cinnamaldehyde and piperazine in the presence of p-toluenesulfonic acid. The reaction is carried out in 1,2-dichloroethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its piperidine ring and sulfonyl group make it a versatile compound for various chemical reactions and biological interactions.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-4-3-9-16(10-11)21(18,19)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNYZEPQKNMTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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